3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline is an organic compound that features a benzodiazole moiety attached to an aniline structure. This compound is classified under the category of benzodiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, often involving the reaction of benzodiazole derivatives with aniline or its derivatives. The synthesis and characterization of such compounds have been documented in scientific literature, highlighting their potential applications in pharmaceuticals and material science.
This compound falls under the broader class of heterocyclic compounds, specifically those containing nitrogen in the ring structure. Benzodiazoles, including 3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline, are recognized for their roles in medicinal chemistry, particularly as potential therapeutic agents.
The synthesis of 3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline typically involves several steps:
The reactions are generally conducted in organic solvents such as ethanol or dimethylformamide (DMF), and may require heating or refluxing to achieve higher yields. Purification methods such as recrystallization or chromatography are employed to isolate the desired product.
3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline has a molecular formula of C13H12N4, indicating it contains 13 carbon atoms, 12 hydrogen atoms, and 4 nitrogen atoms. The structure features a benzene ring connected to a benzodiazole ring via a methylene bridge.
The compound's molecular weight is approximately 224.26 g/mol. The melting point and solubility characteristics can vary based on the purity and specific synthesis method used.
3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline can participate in several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Conditions such as temperature and solvent choice play crucial roles in determining reaction outcomes.
The mechanism of action for 3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline primarily involves its interaction with biological targets at the molecular level.
The compound is believed to inhibit specific enzymes or proteins within microbial or cancerous cells, disrupting essential cellular processes. This inhibition can lead to cell death or reduced proliferation rates in targeted cells.
Studies indicate that similar compounds exhibit activity against various pathogens and cancer cell lines, suggesting potential therapeutic applications.
The physical properties of 3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline include:
Chemical properties include:
3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline has several significant applications:
The benzimidazole scaffold—a fusion of benzene and imidazole rings—represents a privileged heterocyclic system in drug design due to its exceptional physicochemical properties and broad bioactivity profile. Its aromatic character enables π-π stacking interactions with biological targets, while the imidazole ring’s amphoteric nature (pKa ~5.6 for conjugate acid; ~12.8 for free base) facilitates hydrogen bonding and salt formation, enhancing target binding versatility [1] [3]. These attributes underpin its presence in numerous FDA-approved drugs, including antiparasitics (albendazole), proton-pump inhibitors (omeprazole), and antihypertensives (telmisartan) [1] [7].
Benzimidazole derivatives exhibit diverse pharmacological actions—antimicrobial, anticancer, antiviral, and anti-inflammatory—attributed to their ability to modulate enzymes and receptors. Key mechanisms include:
Structure-activity relationship (SAR) studies reveal that substitutions at C2, N1, C5, and C6 profoundly influence bioactivity. For instance:
3-[(1H-1,3-Benzodiazol-2-yl)methyl]aniline (IUPAC: 3-(1H-benzimidazol-1-ylmethyl)aniline; molecular formula: C₁₄H₁₃N₃) is a bifunctional synthon integrating benzimidazole and meta-substituted aniline pharmacophores. Its molecular weight is 223.28 g/mol, with the aniline moiety (pKa ~4.6) enabling electrophilic reactions, while the benzimidazole nucleus (pKa ~5.6) supports metal coordination or hydrogen bonding [2] [6].
Table 1: Physicochemical Properties of 3-[(1H-1,3-Benzodiazol-2-yl)methyl]aniline
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₄H₁₃N₃ |
Molecular Weight | 223.28 g/mol |
IUPAC Name | 3-(1H-Benzimidazol-1-ylmethyl)aniline |
Key Fragments | Benzimidazole; meta-Aniline |
Hydrogen Bond Donors | 2 (aniline-NH₂; benzimidazole-NH) |
Hydrogen Bond Acceptors | 3 (benzimidazole N atoms) |
LogP (estimated) | 2.8 ± 0.3 |
This compound’s significance arises from:
Table 2: Synthetic Applications in Drug Design
Derivatization Site | Reaction | Target Pharmacophore | Biological Outcome |
---|---|---|---|
Aniline -NH₂ | Acylation | Amide-linked benzimidazoles | Enhanced antimicrobial activity against Giardia (IC₅₀: 18–45 μM vs. 1.22 μM for metronidazole) [5] |
Benzimidazole -NH | N-Alkylation | Quaternary ammonium derivatives | Improved CNS penetration for cannabinoid receptor agonists (CB2 Ki: 3.3 nM) [10] |
Aniline -NH₂ | Diazotization/Schiff base | Metal complexes (Ru, Cu) | Anticancer activity via DNA intercalation [8] |
The methylene bridge (-CH₂-) between benzimidazole and aniline provides conformational flexibility, allowing optimal orientation for target binding. This is exploited in:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: